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Abstract
Silicon monoxide (SiO), a metastable amorphous solid, is of significant interest in various

technological fields, including optics and electronics, due to its unique properties. However, its

utility is often dictated by its behavior at elevated temperatures. This technical guide provides

an in-depth analysis of the thermal stability of solid silicon monoxide, focusing on the critical

phenomena of disproportionation and vaporization that occur at high temperatures. This

document collates quantitative data from various studies, details common experimental

protocols for thermal analysis, and presents visual workflows and reaction pathways to offer a

comprehensive resource for professionals working with or encountering this material.

Introduction to Silicon Monoxide (SiO)
Solid silicon monoxide is typically a brown-black, glassy, and amorphous material.[1] While

the gaseous form is a stable diatomic molecule, the solid state is thermodynamically unstable

and is considered by some studies to be an inhomogeneous mixture of amorphous silicon (Si)

and amorphous silicon dioxide (SiO₂).[1] Its thermal behavior is characterized by two primary

temperature-dependent processes: disproportionation into silicon and silicon dioxide, and

sublimation into gaseous SiO. Understanding the temperature ranges and kinetics of these

processes is crucial for its application in high-temperature environments.
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Regarding the audience in drug development, it is important to note a key distinction. While

silicon-based materials, particularly porous silicon and silicon dioxide (silica), are widely

explored for drug delivery and tissue engineering due to their biocompatibility, silicon
monoxide itself is not commonly used in these applications.[2][3][4] This is largely due to its

inherent thermal and chemical instability. This guide focuses on the fundamental thermal

properties of SiO, which is critical knowledge for material scientists and researchers in adjacent

fields.

High-Temperature Phenomena
The thermal behavior of solid SiO can be categorized into two main pathways that become

significant at different temperature regimes: Disproportionation and Vaporization.

Disproportionation
When heated, solid silicon monoxide undergoes an irreversible disproportionation (or

decomposition) reaction to form elemental silicon and silicon dioxide:

2SiO(s) → Si(s) + SiO₂(s)

This process begins at temperatures as low as 400°C and becomes rapid at higher

temperatures.[1][5] The reaction is typically studied under an inert atmosphere, such as argon,

to prevent oxidation.[6]

Low-Temperature Range (400°C - 800°C): Disproportionation begins to occur at an

appreciable rate.[5]

Mid-Temperature Range (900°C - 1300°C): The reaction proceeds steadily, resulting in the

formation of crystalline Si nanoparticles dispersed within an amorphous SiO₂ matrix.[7]

High-Temperature Range (1000°C - 1440°C): The reaction becomes very rapid and can

proceed to completion within a few hours.[5][6]

The following diagram illustrates the logical flow of the disproportionation reaction.
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Figure 1: Disproportionation pathway of solid SiO.

Vaporization (Sublimation)
At higher temperatures, typically above 1100°C, solid SiO becomes volatile and sublimes

directly into the gaseous phase (SiO(g)).[1] This property is utilized in vacuum deposition

processes to create thin films.[1] The rate of sublimation is significant at temperatures between

1200°C and 1250°C for practical deposition applications.[1]

The relationship between temperature and the dominant thermal process is summarized below.

400°C - 1100°C > 1100°C

Temperature Disproportionation Dominates
2SiO(s) → Si(s) + SiO₂(s)

Vaporization (Sublimation) Occurs
SiO(s) → SiO(g)

Increasing Temperature
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Figure 2: Dominant thermal processes for SiO vs. temperature.

Quantitative Data on Thermal Properties
The following tables summarize key quantitative data related to the thermal stability of silicon
monoxide.

Table 1: Disproportionation and Thermal Stability Data

Parameter
Temperature Range
(°C)

Observation Reference(s)

Onset of

Disproportionation
400 - 700

Appreciable reaction

rate begins.
[5]

Rapid

Disproportionation
1000 - 1440

Reaction proceeds

very rapidly.
[5][6]

Slow

Disproportionation
1100

Reaction is very slow;

requires many hours.
[6]

Fast

Disproportionation
1400

Reaction completes

within a few hours.
[6]

Chemical Stability

(Films)
< 200

Films are chemically

stable at low oxygen

pressures.

[1]

Table 2: Vaporization and Thermodynamic Data
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Parameter Value
Temperature
Range (K)

Method Reference(s)

Appreciable

Sublimation
-

> 1373 K (>

1100°C)

Vacuum

Deposition
[1]

Useful

Sublimation

Rates

-
1473 - 1523 K

(1200 - 1250°C)

Thin Film

Deposition
[1]

Enthalpy of

Vaporization

(ΔHvap)

72.5 kcal/mol

(~303.3 kJ/mol)
1278 - 1748 K

Vaporization

Rate Study
[5]

Enthalpy of

Vaporization

(ΔHvap) at

298.15 K

351 ± 11 kJ/mol 1301 - 1519 K

Knudsen

Effusion

(Second-Law)

[8][9]

Enthalpy of

Vaporization

(ΔHvap) at

298.15 K

359.1 ± 2.0

kJ/mol
1301 - 1519 K

Knudsen

Effusion (Third-

Law)

[8][9]

Enthalpy of

Reaction

(Si+SiO₂→2SiO)

at 298.15 K

363.6 ± 4.1

kJ/mol
1433 - 1608 K

Knudsen

Effusion (Third-

Law)

[10][11]

Vapor Pressure

(pure,

amorphous SiO)

~0.001 atm
Melting point of

Si
- [12]

Vapor Pressure

(over molten Si

in SiO₂ crucible)

~0.002 atm
Melting point of

Si
- [12]

Experimental Protocols for Thermal
Characterization
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Characterizing the thermal stability of SiO involves a suite of analytical techniques. A general

workflow is presented below, followed by detailed protocols for key experiments.

Sample Preparation

Thermal Analysis

Data Interpretation

SiO Powder

Press into Pellet/Rod
(Optional)

Knudsen Effusion
Mass Spectrometry (KEMS)

Thermogravimetric Analysis /
Differential Scanning Calorimetry (TGA/DSC)

High-Temperature
X-Ray Diffraction (HT-XRD)

Mass Change vs. Temp
(Decomposition, Vaporization)

Provides

Phase Identification vs. Temp
(Formation of Si, SiO₂)

Provides

Vapor Composition & Pressure
(Thermodynamics)

Provides

Click to download full resolution via product page

Figure 3: General experimental workflow for SiO thermal analysis.

Thermogravimetric Analysis (TGA) and Differential
Scanning Calorimetry (DSC)
These techniques are used to measure changes in mass (TGA) and heat flow (DSC) as a

function of temperature, identifying decomposition and phase change events.
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Objective: To determine the onset and temperature range of disproportionation and

sublimation by monitoring mass changes.

Instrumentation: A simultaneous TGA/DSC instrument (e.g., TA Instruments SDT Q600).

Methodology:

Sample Preparation: Place 5-10 mg of SiO powder into an alumina crucible.

Instrument Setup:

Place the sample crucible onto the TGA balance.

Use an empty alumina crucible as the reference.

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Argon or Nitrogen) at a

flow rate of 30-50 mL/min to prevent oxidation.

Temperature Program:

Equilibrate at room temperature (e.g., 30°C).

Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a final temperature of

1500°C.

Data Analysis:

TGA Curve: Analyze the plot of mass (%) vs. temperature. A stable mass indicates no

reaction. A gradual mass loss at very high temperatures (>1100°C) indicates

sublimation. The disproportionation reaction (2SiO → Si + SiO₂) should theoretically

show no mass change, but may be convoluted with other processes.

DSC Curve: Analyze the plot of heat flow (mW) vs. temperature. Exothermic peaks may

indicate the crystallization of amorphous Si and SiO₂ during disproportionation.

High-Temperature X-Ray Diffraction (HT-XRD)
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HT-XRD is used to identify the crystalline phases present in the material as it is heated,

providing direct evidence of the disproportionation reaction.

Objective: To monitor the structural evolution of SiO and identify the formation of crystalline

Si and SiO₂ phases in real-time.

Instrumentation: An X-ray diffractometer equipped with a high-temperature stage or furnace

(e.g., Bruker D8 Discover with a quadrupole lamp furnace).[13]

Methodology:

Sample Preparation: A small amount of SiO powder is placed on the sample holder of the

high-temperature stage (e.g., a refractory crucible made of alumina).[13]

Atmosphere: The chamber is purged with an inert gas (e.g., Argon) or maintained under

vacuum to prevent oxidation of the newly formed silicon.

Temperature Program:

Acquire an initial XRD scan at room temperature.

Heat the sample in discrete steps (e.g., every 50-100°C) to the desired final

temperature (e.g., 1400°C).

At each temperature step, allow the sample to thermally equilibrate for a few minutes

before acquiring a full XRD scan (e.g., over a 2θ range of 20-80°).

Data Analysis:

Analyze the series of XRD patterns collected at different temperatures.

The initial pattern should show a broad amorphous halo, characteristic of amorphous

SiO.

As the temperature increases (typically > 900°C), look for the emergence of sharp

diffraction peaks corresponding to crystalline silicon (e.g., Si (111), (220), (311) peaks).

[14]
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At very high temperatures (>1300°C), peaks corresponding to crystalline SiO₂ (e.g.,

cristobalite) may also appear.[7]

Knudsen Effusion Mass Spectrometry (KEMS)
KEMS is a high-vacuum technique used to measure the vapor pressure and composition of

species effusing from a heated cell, allowing for the determination of thermodynamic

properties.

Objective: To measure the partial pressure of SiO(g) effusing from a heated sample and

determine thermodynamic data like the enthalpy of vaporization.

Instrumentation: A high-temperature Knudsen effusion cell coupled to a mass spectrometer.

[15][16]

Methodology:

Sample Preparation: A small quantity of solid SiO is loaded into the Knudsen cell (often

made of a non-reactive material like alumina or tantalum).

System Setup: The cell is placed in a high-vacuum chamber and heated, typically by a

resistance coil or laser.[15] The cell has a small, well-defined orifice through which the

vapor effuses.

Measurement:

The system is evacuated to ultra-high vacuum conditions.

The cell is heated to a stable, precisely measured temperature (e.g., in the 1300-1600 K

range).

A molecular beam of the effusing vapor travels from the orifice into the ion source of the

mass spectrometer.

The mass spectrometer identifies the species in the vapor (e.g., SiO⁺ ions) and

measures their ion intensity, which is proportional to their partial pressure.

Measurements are repeated across a range of temperatures.
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Data Analysis:

The relationship between ion intensity and temperature is used to calculate the vapor

pressure at each temperature point.

A Clausius-Clapeyron plot (ln(P) vs. 1/T) is constructed from the vapor pressure data.

The slope of this plot is used to calculate the enthalpy of vaporization (ΔHvap).

Conclusion
The thermal stability of silicon monoxide is a critical consideration for its practical application.

It is a metastable material that undergoes two primary transformations at high temperatures: an

irreversible disproportionation to silicon and silicon dioxide, which begins around 400°C and

accelerates significantly above 1000°C, and sublimation to gaseous SiO, which becomes

dominant above 1100°C. A thorough characterization using a combination of TGA/DSC, HT-

XRD, and KEMS is essential for understanding the precise kinetics and thermodynamics of

these processes. The data and protocols presented in this guide offer a foundational resource

for researchers and scientists to predict and control the behavior of silicon monoxide in high-

temperature applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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